1-Nitro-3-phenylpropan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

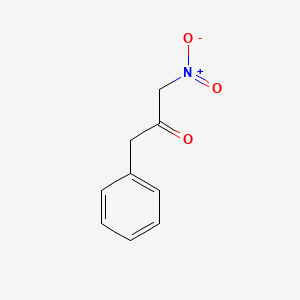

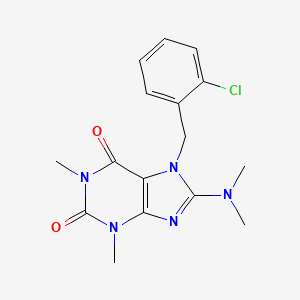

1-Nitro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H10NO3 . It is also known by its IUPAC name, Propan-1-one, 3-nitro-1-phenyl .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Another method involves the reaction of 1-phenylpropan-1-one with a mixture of HNO3 and H2SO4 to form 1-(3-nitrophenyl)propan-1-one .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 . The molecular weight of this compound is 180.1806 .Wissenschaftliche Forschungsanwendungen

Microbial Applications

1-Nitro-3-phenylpropan-2-one and its derivatives have been studied for their microbial applications. For instance, certain microorganisms can hydrogenate nitroolefins like 2-nitro-1-phenyl-1-propene, resulting in optically active compounds. Specific actinomycetes, such as Rhodococcus, Nocardia, and Mycobacterium, have been noted for their capacity to asymmetrically reduce these substrates, yielding optically active 2-nitro-1-phenylpropane. Among these, Rhodococcus rhodochrous was identified as particularly effective, producing the saturated compound quantitatively under controlled conditions (Sakai et al., 1985).

Synthetic Chemistry and Reactions

In synthetic chemistry, this compound and its analogs have been employed in various synthesis processes. The compound has been involved in the synthesis of specific GABAB receptor antagonists through reactions like Michael addition followed by Curtius degradation of corresponding acids (Abbenante et al., 1994). Moreover, the chemistry of aryllead (IV) tricarboxylates has been explored, showing that 2-nitropropane reacts with phenyllead triacetate in dimethyl sulfoxide to produce 2-nitro-2-phenylpropane efficiently. This arylation reaction has been deemed quite general for nitroalkanes, indicating the versatility of such compounds in synthetic chemistry (Kozyrod & Pinhey, 1985).

Pharmacological and Biochemical Studies

Pharmacological and biochemical properties of this compound and related compounds have also been a subject of study. It was found that 1-nitro-2-phenylethane, a closely related compound, possesses hypotensive, bradycardic, and vasodilator properties. Research suggests that it induces vasorelaxation by stimulating the soluble guanylate cyclase-cGMP pathway, revealing its potential therapeutic applications (Brito et al., 2013).

Eigenschaften

IUPAC Name |

1-nitro-3-phenylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYACOSASPGZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)

![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)

![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)

![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)